molecular formula C38H34Br4N2O4 B13138012 2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

Cat. No.: B13138012
M. Wt: 902.3 g/mol
InChI Key: RCHCPEPJHNBOOG-UHFFFAOYSA-N
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Description

2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrabromo substitution and diazatetracyclo framework, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. The process begins with the bromination of precursor compounds, followed by cyclization and diazotization reactions under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone has been studied for its applications in:

    Chemistry: As a building block for the synthesis of complex organic molecules and polymers.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of flame retardants, coatings, and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and diazatetracyclo framework play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological and chemical outcomes.

Comparison with Similar Compounds

Compared to other similar compounds, 2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone stands out due to its unique structural features and reactivity. Similar compounds include:

    Tetrabromobisphenol A: Known for its use as a flame retardant.

    2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol: Another brominated compound with applications in polymer production.

    4,5,9,10-Tetrabromo-2,7-bis(2-decyltetradecyl)-1,4,5,8-naphthalenetetracarboxylic diimide: Used in organic electronics and materials science.

These compounds share some structural similarities but differ in their specific applications and chemical properties.

Properties

Molecular Formula

C38H34Br4N2O4

Molecular Weight

902.3 g/mol

IUPAC Name

2,3,9,10-tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C38H34Br4N2O4/c1-15(2)19-11-9-12-20(16(3)4)33(19)43-35(45)25-23-24-27(31(41)29(25)39)37(47)44(34-21(17(5)6)13-10-14-22(34)18(7)8)38(48)28(24)32(42)30(40)26(23)36(43)46/h9-18H,1-8H3

InChI Key

RCHCPEPJHNBOOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C(=C4C5=C3C(=C(C(=C5C(=O)N(C4=O)C6=C(C=CC=C6C(C)C)C(C)C)Br)Br)C2=O)Br)Br

Origin of Product

United States

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